![molecular formula C5H10Cl2N4 B1401573 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 1429056-45-0](/img/structure/B1401573.png)
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Vue d'ensemble
Description
“5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” is a chemical compound that is part of a focused small molecule library . It is a building block in medicinal chemistry and is used in the development of piperazine-fused triazoles . The compound is also available as a white to light yellow powder to crystal .
Synthesis Analysis
The synthesis of this compound involves approaches toward medicinal chemistry relevant building blocks based on the [1,2,4]triazolo[4,3-a]pyrazine platform . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .
Molecular Structure Analysis
The molecular formula of “5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” is C6H8ClF3N4 .
Chemical Reactions Analysis
The compound has been used in the development of the piperazine-fused triazoles . It has also been involved in a case study on Sitagliptin drug products concerning contamination with N-nitrosamines .
Physical And Chemical Properties Analysis
The compound is a white to light yellow powder to crystal . More specific physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
- Sitagliptin , an oral hypoglycemic agent used to manage type 2 diabetes, is synthesized from THTP. Specifically, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride serves as a pharmaceutical intermediate in the preparation of Sitagliptin phosphate .
- THTP has been recognized as a “privileged motif” due to its potential for further derivatization. Researchers have explored its use as a core structure for discovering novel receptor agonists and antagonists .
- Scientists have elaborated methods to create a small library of triazolopyrazines based on the THTP platform. These approaches allow for quick and multigram access to derivatives, starting from commercially available, nonexpensive reagents. The library members exhibit various substituents at position 3, showing promise for medicinally oriented synthesis .
- A case study investigated contamination with N-nitrosamines in Sitagliptin drug products. Researchers focused on N-nitroso-triazolopyrazine (NTTP) and its precursor triazolopyrazine, both derived from THTP. This study sheds light on potential safety concerns and analytical methods for detecting these compounds .
- THTP’s core structure contributes to understanding biochemical mechanisms. While it may not be a direct therapeutic agent, its derivatives can serve as chemical labels or precursors, aiding in drug discovery and development .
- Researchers continue to explore THTP derivatives for their synthetic applications. By modifying substituents on the triazolopyrazine scaffold, they aim to design new compounds with specific pharmacological properties .
Diabetes Treatment
Privileged Structure in Medicinal Chemistry
Small Molecule Library Development
N-Nitroso-Triazolopyrazine Contamination Study
Biochemical Mechanisms Research
Synthetic Routes and Drug Design
Mécanisme D'action
Target of Action
It’s known that both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades . These motifs are known to provide potent ligands for numerous receptors .
Mode of Action
It’s known that the compound is used as a pharmaceutical intermediate in the preparation of sitagliptin phosphate , which is a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes .
Biochemical Pathways
The compound is part of a focused small molecule library of triazolopyrazines, which are known to shed light on biochemical mechanisms .
Pharmacokinetics
The compound is soluble in methanol , which could potentially impact its bioavailability.
Result of Action
It’s known that the compound is used as a pharmaceutical intermediate in the preparation of sitagliptin phosphate , which is an oral hypoglycaemic agent .
Action Environment
It’s recommended to store the compound at room temperature, in a cool and dark place , which suggests that light and temperature could potentially affect its stability.
Orientations Futures
The compound has potential for further synthetic application for medicinally oriented synthesis . It is part of a small molecule library that could be used for the development of new therapeutic agents . The compound has also been used in a case study on Sitagliptin drug products, indicating its relevance in pharmaceutical research .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c1-2-9-4-7-8-5(9)3-6-1;;/h4,6H,1-3H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQOBLTVALDIRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855626 | |
Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1429056-45-0 | |
Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.